molecular formula C9H8BrNO2 B2741357 6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1154740-47-2

6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B2741357
M. Wt: 242.072
InChI Key: KJWRSZMBXKQBKZ-UHFFFAOYSA-N
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Patent
US08609653B2

Procedure details

An ice cold mixture of 6-bromo-5-methyl-2H-1,4-benzoxazin-3(4H)-one (3.05 g, 12.59 mmol) in tetrahydrofuran (THF) (40 mL) was treated with borane tetrahydrofuran complex (1.0 M solution in tetrahydrofuran (18.88 mL, 18.88 mmol) and the mixture was stirred at ambient temperature for 150 minutes. The mixture was cooled to 0° C. and then quenched slowly with 1N NaOH (30 mL). The mixture was extracted with ethyl acetate, then washed with 1N NaOH, dried over sodium sulfate, filtered and then concentrated to a thick dark brown oil. The material was purified on silica gel (95:4:1 dichloromethane/methanol/ammonium hydroxide, gradient) to afford an off-white solid: 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 6.87 (d, J=8.6 Hz, 1 H), 6.57 (d, J=8.8 Hz, 1 H), 4.31-4.15 (m, 2 H), 3.56-3.38 (m, 2 H), 2.22 (s, 3 H); LC/MS (m/z) ES+=228 (M+1).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18.88 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH2:9][C:8](=O)[NH:7][C:6]=2[C:12]=1[CH3:13]>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH2:9][CH2:8][NH:7][C:6]=2[C:12]=1[CH3:13]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.05 g
Type
reactant
Smiles
BrC=1C=CC2=C(NC(CO2)=O)C1C
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
18.88 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 150 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched slowly with 1N NaOH (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with 1N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a thick dark brown oil
CUSTOM
Type
CUSTOM
Details
The material was purified on silica gel (95:4:1 dichloromethane/methanol/ammonium hydroxide, gradient)
CUSTOM
Type
CUSTOM
Details
to afford an off-white solid

Outcomes

Product
Details
Reaction Time
150 min
Name
Type
Smiles
BrC1=C(C2=C(OCCN2)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.